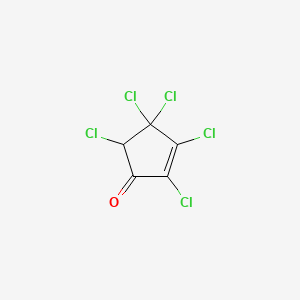
2,3,4,4,5-Pentachlorocyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is a chlorinated cyclopentenone compound with the molecular formula C5HCl5O It is known for its unique structure, which includes five chlorine atoms attached to a cyclopentenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one typically involves the chlorination of cyclopentenone derivatives. One common method includes the reaction of cyclopentenone with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions. The reaction is carried out at low temperatures to ensure selective chlorination at the desired positions on the cyclopentenone ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,4,5-Pentachlorocyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated cyclopentenone derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated carboxylic acids, while reduction can produce partially dechlorinated cyclopentenones.
Wissenschaftliche Forschungsanwendungen
2,3,4,4,5-Pentachlorocyclopent-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex chlorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as an antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,3,4,4,5-Pentachlorocyclopent-2-en-1-one involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s chlorinated structure plays a key role in its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4,5,5-Pentachlorocyclopent-2-en-1-one
- 2,5-Dibromo-2,3,4,5-tetrachlorocyclopent-2-en-1-one
- 1-Bromo-2,3,4,5,6-pentachlorobenzene
Uniqueness
2,3,4,4,5-Pentachlorocyclopent-2-en-1-one is unique due to its specific arrangement of chlorine atoms on the cyclopentenone ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its high degree of chlorination and the presence of a cyclopentenone ring make it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
5659-47-2 |
|---|---|
Molekularformel |
C5HCl5O |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
2,3,4,4,5-pentachlorocyclopent-2-en-1-one |
InChI |
InChI=1S/C5HCl5O/c6-1-2(11)4(8)5(9,10)3(1)7/h4H |
InChI-Schlüssel |
OCLLQGWDUVFOFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=O)C(=C(C1(Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



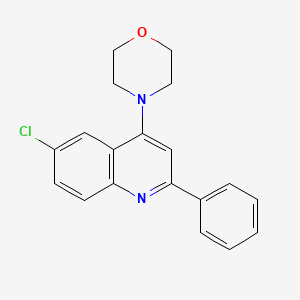
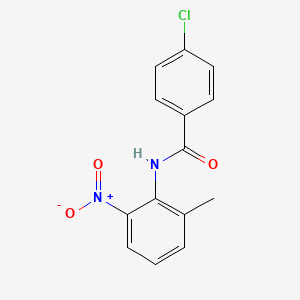
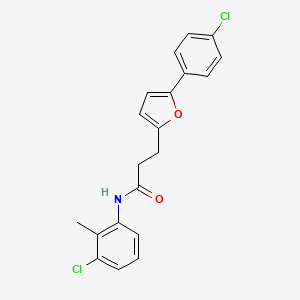
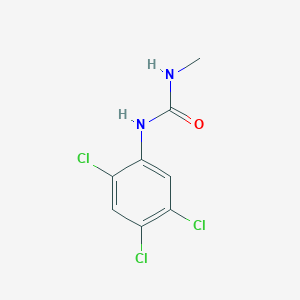
![2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B15075151.png)
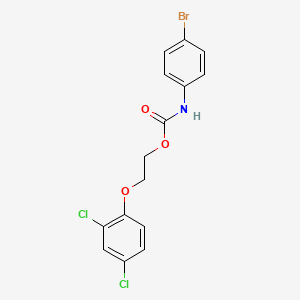

![Methyl 5-bromo-7-(methylthio)spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-7-carboxylate](/img/structure/B15075169.png)
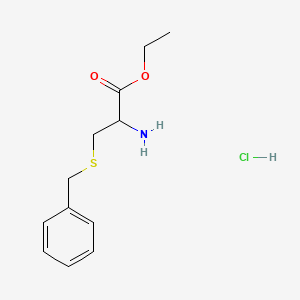
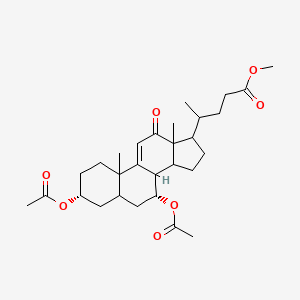
![2,4-dichloro-N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]benzohydrazide](/img/structure/B15075186.png)
![2-Ethoxyethyl [3-(diethylamino)phenyl]carbamate](/img/structure/B15075187.png)
![2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B15075191.png)
